molecular formula C7H7NO B041037 2,3-dihydro-1H-pyrrolizin-1-one CAS No. 17266-64-7

2,3-dihydro-1H-pyrrolizin-1-one

Cat. No. B041037
CAS RN: 17266-64-7
M. Wt: 121.14 g/mol
InChI Key: JXGLKOLYBRHCBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 2,3-dihydro-1H-pyrrolizin-1-one derivatives can be accomplished through various methods. One approach involves the Brønsted acid-catalyzed [6 + 2]-cycloaddition of 2-vinylindoles with in situ generated 2-methide-2H-pyrroles, leading to densely substituted 2,3-dihydro-1H-pyrrolizines with excellent enantioselectivity (Kallweit & Schneider, 2019). Another method includes the Aldol reaction of 2,3-dihydro-1H-pyrrolizin-1-one with formaldehyde, resulting in 2,2-bis(hydroxymethyl)-2,3-dihydro-1H-pyrrolizin-1-one with a planar pyrrolizine ring system (Ali et al., 2010).

Molecular Structure Analysis

The molecular structures of pyrrolizin-3-one and its 1,2-dihydro derivative have been investigated through electron diffraction, ab initio calculations, and low-temperature X-ray diffraction, revealing important structural parameters such as bond lengths (Blockhuys et al., 2001).

Chemical Reactions and Properties

2,3-dihydro-1H-pyrrolizin-1-one undergoes various chemical reactions including conjugate nucleophilic and electrophilic addition reactions, leading to the formation of substituted derivatives. For instance, 1-substituted 1,2-dihydropyrrolizin-3-ones can be obtained from pyrrolizin-3-one through these reactions, which serve as key intermediates in the synthesis of complex organic compounds (Mcnab & Thornley, 1993).

Scientific Research Applications

  • Drug Research and Kinase Inhibition : A study by Cheung, Harris, and Lackey (2001) synthesized a novel scaffold related to 2,3-dihydro-1H-pyrrolizin-1-one for kinase research, indicating its potential as a drug target (Cheung, Harris, & Lackey, 2001).

  • Antileukemic Activity : Anderson and Corey (1977) reported that certain diesters of 2,3-dihydro-1H-pyrrolizin-1-one exhibited significant antileukemic activity, suggesting their potential use in clinical trials (Anderson & Corey, 1977).

  • Synthesis of Biologically Active Compounds : Kallweit and Schneider (2019) developed an organocatalytic method for synthesizing 2,3-dihydro-1H-pyrrolizines, which are important for creating biologically active natural products (Kallweit & Schneider, 2019).

  • Pyrrolizidine Synthesis : Despinoy and McNab (2009) showed that hydrogenation of pyrrolizin-3-ones, a related compound, provides new routes to synthesize pyrrolizidines, which are useful for further chemical synthesis (Despinoy & McNab, 2009).

  • LFA-1 Antagonists : Dodd et al. (2007) discovered a new class of LFA-1 antagonists based on a 2,3-dihydro-1H-pyrrolizin-5(7aH)-one scaffold, exhibiting potent inhibitory effects on the LFA-1/ICAM-1 interaction (Dodd et al., 2007).

  • Novel Chemical Synthesis Routes : Various studies have explored the synthesis of 2,3-dihydro-1H-pyrrolizin-1-one derivatives, showcasing their versatility in creating a range of chemical compounds for different applications, including pharmaceuticals and organic chemistry.

Safety And Hazards

The safety information for “2,3-dihydro-1H-pyrrolizin-1-one” includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

2,3-dihydropyrrolizin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO/c9-7-3-5-8-4-1-2-6(7)8/h1-2,4H,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXGLKOLYBRHCBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80169366
Record name 3H-1,2-Dihydro-1-pyrrolizinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80169366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-dihydro-1H-pyrrolizin-1-one

CAS RN

17266-64-7
Record name 3H-1,2-Dihydro-1-pyrrolizinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017266647
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 17266-64-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116800
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3H-1,2-Dihydro-1-pyrrolizinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80169366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dihydro-1H-pyrrolizin-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3H-1,2-DIHYDRO-1-PYRROLIZINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/292J811G3P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a solution of 10 g N-cyanoethylpyrrole in 100 ml ether was added 2.5 g ZnCI2. Dried HCl was passed into the mixture at 5°-10° C. After 2 hours, the reaction mixture was allowed to stand at room temperature for 4 hours. Removed the solvent by suction, 20%. Aqueous NaOH was added until pH 3. The mixture was stirred at 80°-90° C. for 2 hours. Extracted with methylene chloride, dried over Na2SO4, evaporated the solvent, 8 g yellow solid was obtained. The crude product was crystallized from petroleum ether, 6.5 g compound (1) was obtained, as white crystals, mp 53°-54.5° C., yield 65%.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
65%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-dihydro-1H-pyrrolizin-1-one
Reactant of Route 2
2,3-dihydro-1H-pyrrolizin-1-one
Reactant of Route 3
2,3-dihydro-1H-pyrrolizin-1-one
Reactant of Route 4
2,3-dihydro-1H-pyrrolizin-1-one
Reactant of Route 5
2,3-dihydro-1H-pyrrolizin-1-one
Reactant of Route 6
2,3-dihydro-1H-pyrrolizin-1-one

Citations

For This Compound
40
Citations
Y Ali, P Yu, E Hua, G Rui, S Qi - Acta Crystallographica Section E …, 2010 - scripts.iucr.org
The title compound, C12H9NO2, was prepared by an Aldol reaction of furfuraldehyde with 2,3-dihydro-1H-pyrrolizin-1-one. The molecule is almost planar, with an rms deviation of …
Number of citations: 2 scripts.iucr.org
D Ren, J Lei, X Yu, Y Huang… - Journal of Chemical …, 2018 - journals.sagepub.com
Several 2-aryl-2-(1-oxo-2,3-dihydro-1H-pyrrolizin-2-yl)acetonitrile derivatives were synthesised by Michael addition of (E)-2-arylidene-2,3-dihydro-1H-pyrrolizin-1-ones with …
Number of citations: 3 journals.sagepub.com
M Lange, Y Zi, I Vilotijevic - The Journal of Organic Chemistry, 2019 - ACS Publications
Pyrrolizidine alkaloids and their derivatives often feature interesting biological activities. A class of substituted 2,3-dihydro-1H-pyrrolizin-1-one derivatives has been explored as a …
Number of citations: 12 pubs.acs.org
Y Ali, Y Peng, E Hua, MA Anwar… - … Section E: Structure …, 2010 - scripts.iucr.org
There are two nearly identical molecules in the asymmetric unit of the title compound, C7H7NO. The molecules are nearly planar (rms deviations of 0.025 and 0.017 Å) and oriented at a …
Number of citations: 1 scripts.iucr.org
Y Ali, Y Peng, E Hua, N Afza, RA Khan - … Crystallographica Section E …, 2010 - scripts.iucr.org
The title compound, C9H11NO3, was prepared by an Aldol reaction of 2,3-dihydro-1H-pyrrolizin-1-one with formaldehyde. The asymmetric unit contains six molecules. The pyrrolizine …
Number of citations: 1 scripts.iucr.org
Y Ali, S Yousuf, N Afza, Y Peng… - … Section E: Structure …, 2011 - scripts.iucr.org
The title compound, C23H19NO5, was prepared by esterification of 2,2-bis(hydroxymethyl)-2,3-dihydro-1H-pyrrolizin-1-one with benzoyl chloride in pyridine·The pyrrolizine ring system …
Number of citations: 10 scripts.iucr.org
Y Zi, M Lange, I Vilotijevic - Lewis Base Catalyzed Reactions with Latent …, 2020 - d-nb.info
Pyrrolizidine alkaloids and their derivatives often feature interesting biological activities. A class of substituted 2, 3-dihydro-1H-pyrrolizin-1-one derivatives has been explored as a …
Number of citations: 3 d-nb.info
L Yang, X Li, X Hu, Z Tang - Journal of Chemical Research, 2015 - journals.sagepub.com
A simple epoxidation of E-2-(arylmethylidene)-2,3-dihydro-1H-pyrrolizin-1-ones was accomplished using cyclohex ylidenebishydroperoxide as the oxygen source. A number of 3-…
Number of citations: 4 journals.sagepub.com
B Liu, XF Li, J Zhang, MT Wang, RJ Zeng - Research on Chemical …, 2015 - Springer
The conjugate addition of bromoform with 2-aryliene-2,3-dihydro-1H-pyrrolizin-1-ones in the presence of magnesium afforded novel 2,2-dibromo-3-arylspiro[cyclopropane-1,2′-…
Number of citations: 3 link.springer.com
S Li, J Tan, X Li - Russian Journal of Organic Chemistry, 2021 - Springer
3-Dipolar cycloadditions of (E)-7-(arylmethylidene)-6,7-dihydroindolizin-8(5H)-one and (E)-2-(arylmethylidene)-2,3-dihydro-1H-pyrrolizin-1-one with azomethine ylide generated in situ …
Number of citations: 1 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.